1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione
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Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione is a chemical compound with the molecular formula C19H28O4-Gingerdione. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a dione structure, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione typically involves the reaction of vanillin with appropriate aliphatic ketones under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dione structure can be reduced to form diols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of flavoring agents and fragrances
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Curcumin: (E,E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione
Paradol: 1-(4-Hydroxy-3-methoxyphenyl)decan-5-one
Gingerdiol: 3,5-Decanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)undecane-3,5-dione is unique due to its specific structural features, such as the undecane backbone and the presence of both hydroxy and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds like curcumin and paradol .
Properties
CAS No. |
154440-04-7 |
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Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)undecane-3,5-dione |
InChI |
InChI=1S/C18H26O4/c1-3-4-5-6-7-15(19)13-16(20)10-8-14-9-11-17(21)18(12-14)22-2/h9,11-12,21H,3-8,10,13H2,1-2H3 |
InChI Key |
OSUOFMBHADOVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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